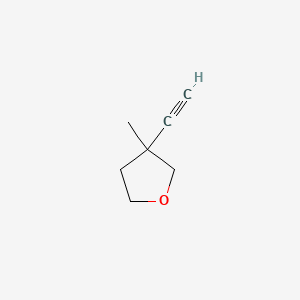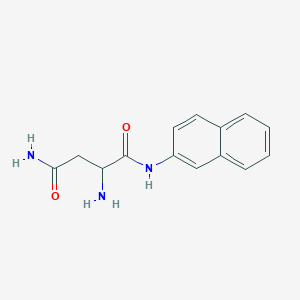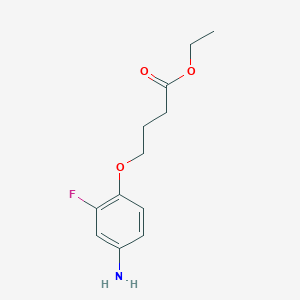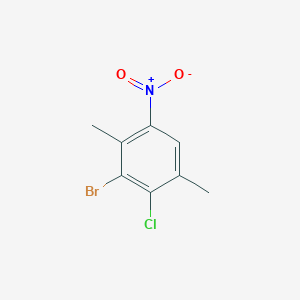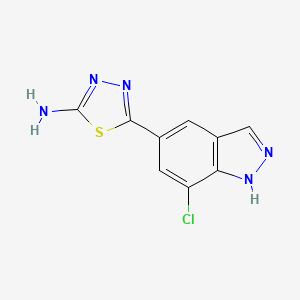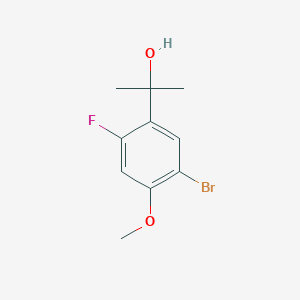
2-(5-Bromo-2-fluoro-4-methoxyphenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-2-fluoro-4-methoxyphenyl)propan-2-ol is an organic compound with the molecular formula C10H12BrFO2. It is a derivative of phenol, characterized by the presence of bromine, fluorine, and methoxy groups attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluoro-4-methoxyphenyl)propan-2-ol typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-4-methoxyphenol followed by a Friedel-Crafts alkylation to introduce the propan-2-ol group. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and alkylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the handling of reactive bromine and other hazardous chemicals.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromo-2-fluoro-4-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 2-(2-fluoro-4-methoxyphenyl)propan-2-ol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) are used under mild conditions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and thiols, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
2-(5-Bromo-2-fluoro-4-methoxyphenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-2-fluoro-4-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and ability to form strong bonds with biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Bromo-2-fluorophenyl)propan-2-ol
- 2-Bromo-5-fluoro-2-methoxyacetophenone
- 2-Fluoro-5-methoxyphenylboronic acid
Uniqueness
2-(5-Bromo-2-fluoro-4-methoxyphenyl)propan-2-ol is unique due to the combination of bromine, fluorine, and methoxy groups on the benzene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C10H12BrFO2 |
|---|---|
Peso molecular |
263.10 g/mol |
Nombre IUPAC |
2-(5-bromo-2-fluoro-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H12BrFO2/c1-10(2,13)6-4-7(11)9(14-3)5-8(6)12/h4-5,13H,1-3H3 |
Clave InChI |
ZKKXZIWQMDDXDU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=C(C=C1F)OC)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


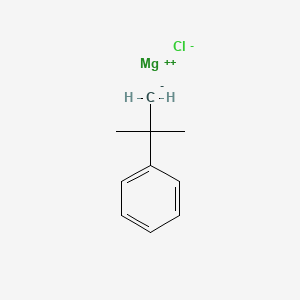
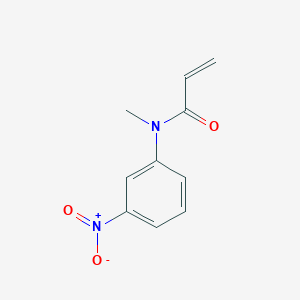
![4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol](/img/structure/B13892661.png)

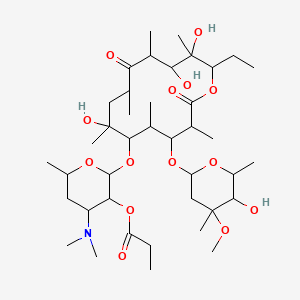
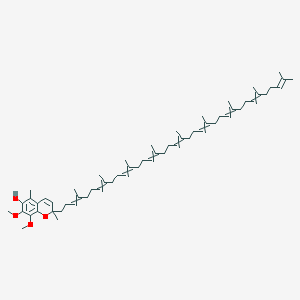
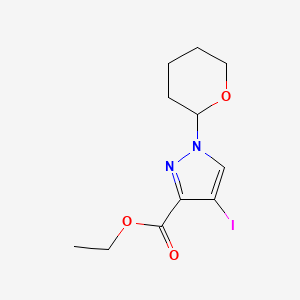
![1-Pyridin-3-yl-3-[(3-pyrimidin-2-ylphenyl)methyl]pyridazin-4-one](/img/structure/B13892695.png)
